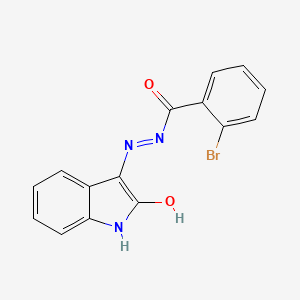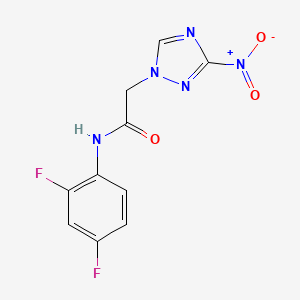![molecular formula C16H13BrN2O2 B5665612 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5665612.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. BZP belongs to the class of benzoxazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
科学研究应用
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been studied for a variety of scientific research applications. One of the most common uses of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is as a fluorescent probe for imaging biological systems. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
In addition to its imaging applications, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has also been studied for its potential as a therapeutic agent. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a useful treatment for a range of diseases.
作用机制
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has also been found to bind to certain receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to exhibit a range of interesting biochemical and physiological effects. In vitro studies have shown that N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide can inhibit the activity of COX-2, reduce the production of reactive oxygen species (ROS), and increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
In vivo studies have shown that N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide can reduce inflammation in animal models of disease, including arthritis and colitis. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has also been found to improve glucose and lipid metabolism in animal models of diabetes and obesity.
实验室实验的优点和局限性
One of the main advantages of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is its strong fluorescence properties, which make it an ideal candidate for use in imaging techniques. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research.
However, there are also some limitations to the use of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments. N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to exhibit some toxicity in certain cell types, which could limit its use in certain applications. In addition, the mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide. One area of interest is the development of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide-based therapeutics for the treatment of inflammatory diseases and metabolic disorders. Another area of interest is the use of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide as a fluorescent probe for imaging biological systems. Finally, further research is needed to fully understand the mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide and its potential applications in scientific research.
合成方法
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide involves the reaction of 2-bromoaniline with 2-chlorobenzoxazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propionyl chloride to form N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide. The yield of this reaction is typically around 50%, and the product can be purified using column chromatography.
属性
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-15(20)18-10-7-8-14-13(9-10)19-16(21-14)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPMXIAITVEOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665534.png)
![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5665535.png)
![3-methyl-2-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5665538.png)
![5-({[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B5665546.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5665560.png)

![[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5665568.png)
![3-(4-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]methyl}phenyl)prop-2-yn-1-ol](/img/structure/B5665573.png)
![{3-(3-methyl-2-buten-1-yl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinyl}methanol](/img/structure/B5665580.png)

![N-{2-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B5665609.png)
![2-adamantyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5665617.png)

![2,6-dimethoxy-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)nicotinamide](/img/structure/B5665634.png)